Cas no 5273-13-2 (4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one)
5273-13-2 structure
Product Name:4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one
Numero CAS:5273-13-2
MF:C14H14ClN3O2
MW:291.732861995697
CID:1579263
PubChem ID:248688
Update Time:2025-04-21
4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one
- NSC66091
- ST50323744
- 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one
- 4-Chloro-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
- 3(2h)-pyridazinone, 4-chloro-5-(4-morpholinyl)-2-phenyl-
- AC1Q3FII
- ChemDiv2_000412
- AC1L6MV8
- NCIOpen2_002915
- NSC66091; ST50323744; 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one; 4-Chloro-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone; 3(2h)-pyridazinone, 4-chloro-5-(4-morpholinyl)-2-phenyl-; AC1Q3FII; ChemDiv2_000412; AC1L6MV8; NCIOpen2_002915;
- Oprea1_109205
- 5273-13-2
- CCG-106710
- SR-01000434606
- UNII-ZHP8BJ87SE
- AKOS000425854
- Z31211439
- SR-01000434606-1
- 4-chloro-5-morpholino-2-phenyl-pyridazin-3-one
- NSC-66091
- HMS1370C16
- STK171898
- CS-0270129
- DTXSID80200703
- NSC 66091
- 4-chloro-5-(morpholin-4-yl)-2-phenylpyridazin-3(2H)-one
- ZHP8BJ87SE
-
- Inchi: 1S/C14H14ClN3O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9H2
- Chiave InChI: RUSJPPATRXXNQO-UHFFFAOYSA-N
- Sorrisi: ClC1C(N(C2C=CC=CC=2)N=CC=1N1CCOCC1)=O
Proprietà calcolate
- Massa esatta: 291.07762
- Massa monoisotopica: 291.077
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 45.1Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 400.6°C at 760 mmHg
- Punto di infiammabilità: 196.1°C
- Indice di rifrazione: 1.649
- PSA: 45.14
- LogP: 1.78750
4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
5273-13-2 (4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso